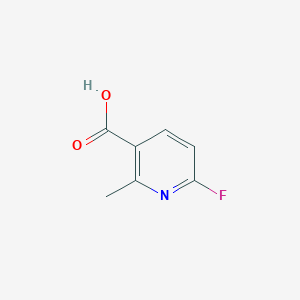

6-Fluoro-2-methylnicotinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-2-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHENIYTVOJTIOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654269 | |

| Record name | 6-Fluoro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-97-7 | |

| Record name | 6-Fluoro-2-methyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-methylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 884494-97-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Foundational Importance of Physicochemical Characterization

An In-Depth Technical Guide to the Physical Properties of 6-Fluoro-2-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS 884494-97-7) is a substituted pyridine carboxylic acid that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid, a fluorine atom, and a methyl group on a pyridine scaffold makes it an attractive precursor for synthesizing complex molecules with potential therapeutic applications. For any researcher or drug development professional, a thorough understanding of a compound's physical properties is not merely academic; it is the bedrock upon which successful synthesis, purification, formulation, and ultimately, clinical efficacy are built.

This guide provides a comprehensive overview of the core physical properties of this compound. Moving beyond a simple data sheet, this document explains the causality behind these properties, offers field-proven experimental protocols for their validation, and grounds all information in authoritative references.

Molecular and Chemical Identity

A precise understanding of the molecular identity is the starting point for all subsequent characterization.

| Identifier | Data | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 6-Fluoro-2-methylpyridine-3-carboxylic acid | [1] |

| CAS Number | 884494-97-7 | [1][2][3][4] |

| Molecular Formula | C₇H₆FNO₂ | [1] |

| Molecular Weight | 155.13 g/mol | [1][2] |

| Chemical Structure |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior from the reaction flask to its final application. The data presented here are compiled from supplier technical sheets and predictive models, forming a crucial baseline for laboratory work.

| Property | Value / Description | Significance in Research & Development | Source(s) |

| Appearance | White to off-white crystalline powder. | Provides a first-pass check for material purity. Color deviations may indicate impurities or degradation. | [5] |

| Melting Point (°C) | 180 - 185 °C | A sharp melting range is a primary indicator of high purity. A broad or depressed range suggests the presence of impurities. This value is critical for quality control. | [5] |

| Density | ~1.35 - 1.45 g/cm³ | Important for process chemistry calculations, such as reactor loading and bulk material transport and storage. | [5] |

| pKa | Not experimentally determined. | As a carboxylic acid, it is expected to be acidic. The pKa value is critical as it governs aqueous solubility, dissolution rate, and absorption in biological systems by defining the ionization state at a given pH. | |

| Hygroscopicity | Exhibits some hygroscopicity. | The tendency to absorb moisture from the air has significant implications for storage, handling, and accurate weighing. It necessitates storage in a dry, inert atmosphere. | [5] |

Solubility Profile: A Key to Formulation and Purification

Solubility is a critical parameter that influences every stage of drug development, from synthetic work-up to bioavailability.[5] this compound's structure—containing both a polar, ionizable carboxylic acid and a more nonpolar fluorinated methylpyridine ring—results in a nuanced solubility profile.

-

Aqueous Solubility : The compound is reported to be slightly soluble in water.[5] The carboxylic acid group can hydrogen bond with water, but the overall solubility is limited by the aromatic ring.

-

pH-Dependent Solubility : As a carboxylic acid, its aqueous solubility is expected to increase dramatically in basic conditions (pH > pKa) due to the formation of the highly polar carboxylate salt. This principle is fundamental for designing aqueous-based extractions or formulations.

-

Organic Solubility : It demonstrates solubility in organic solvents like ethanol, acetone, and dichloromethane.[5] This is crucial for selecting appropriate solvent systems for chemical reactions, chromatography, and crystallization.

The interplay between aqueous and organic solubility is the foundation of purification by extraction. For instance, the compound can be dissolved in an organic solvent and washed with acidic water to remove basic impurities. Subsequently, the compound can be extracted from the organic phase into an aqueous basic solution, leaving non-acidic impurities behind.

Spectroscopic Profile (Predicted)

While specific experimental spectra are not publicly available, a robust spectroscopic profile can be predicted based on the compound's functional groups. This predicted data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid) : A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid) : A very strong, sharp absorption is predicted around 1700-1730 cm⁻¹. Conjugation with the pyridine ring may shift this value slightly.

-

C=C and C=N Stretches (Aromatic Ring) : Medium to strong absorptions are expected in the 1450-1600 cm⁻¹ region.

-

C-F Stretch : A strong absorption characteristic of an aryl-fluoride bond is expected in the 1200-1250 cm⁻¹ region.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

-COOH Proton : A very broad singlet, typically observed far downfield (>10 ppm). It is often exchangeable with D₂O.

-

Aromatic Protons (CH) : Two distinct signals are expected for the two protons on the pyridine ring. They will appear as doublets due to coupling with each other. Their chemical shifts would be in the aromatic region (7.0-8.5 ppm).

-

Methyl Protons (-CH₃) : A sharp singlet is expected, likely in the 2.5-2.8 ppm range, deshielded by its attachment to the aromatic ring.

Carbon-13 (¹³C NMR) Spectroscopy

Seven distinct signals are predicted, corresponding to the seven carbon atoms in the molecule.

-

Carbonyl Carbon (-COOH) : The most deshielded signal, expected in the 165-175 ppm range.[6]

-

Aromatic Carbons : Five signals are expected in the 110-160 ppm range. The carbon bearing the fluorine atom will show a large C-F coupling constant.

-

Methyl Carbon (-CH₃) : The most shielded signal, expected around 20-25 ppm.

Self-Validating Experimental Protocols

Trustworthiness in scientific data comes from robust, repeatable methodologies. The following protocols describe self-validating systems for determining the key physical properties of this compound.

Protocol: Melting Point Determination

The sharpness of a melting point range is a trusted indicator of purity. An impure sample will melt over a wider range and at a lower temperature than the pure compound.

Methodology:

-

Sample Preparation : Ensure the crystalline powder is completely dry.[5] Place a small amount on a watch glass and crush it into a fine powder.

-

Capillary Loading : Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.

-

Instrumentation : Place the loaded capillary into a calibrated melting point apparatus.

-

Heating : Heat the sample rapidly to about 20 °C below the expected melting point (approx. 160 °C).

-

Equilibration & Slow Heating : Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.

-

Data Recording : Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Reporting : The melting point is reported as the T1-T2 range. For a pure sample, this range should be narrow (e.g., 183-184 °C).

Protocol: pKa Determination via Potentiometric Titration

This method provides a precise pKa value, which is essential for understanding pH-dependent solubility and behavior in biological media.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

System Preparation : Prepare a standardized ~0.1 M NaOH solution and calibrate a pH meter using standard buffers.

-

Analyte Solution : Accurately weigh the compound and dissolve it in a known volume of deionized water. A co-solvent may be necessary if aqueous solubility is too low.

-

Titration : Immerse the calibrated pH electrode in the stirred analyte solution. Add the NaOH titrant in small, precise increments, allowing the pH to stabilize before recording the pH and the total volume of titrant added.

-

Data Analysis : Plot the recorded pH values against the volume of NaOH added. The midpoint of the steep rise in pH is the equivalence point. The pH value at exactly half of this volume is the pKa of the compound.

Safety, Handling, and Storage

Proper handling ensures researcher safety and maintains the integrity of the compound.

-

Hazard Identification : this compound is classified with the following hazards:

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

-

Recommended Handling :

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust. Use engineering controls to minimize dust generation.

-

Wash hands thoroughly after handling.

-

-

Storage :

-

Store in a tightly sealed container to protect from moisture, given its hygroscopic nature.[5]

-

Keep in a cool, dry, and dark place under an inert atmosphere to prevent degradation.

-

Conclusion

This compound is a crystalline solid with a high melting point indicative of a stable crystal lattice. Its solubility is limited in neutral water but increases in organic solvents and is expected to be high in basic aqueous solutions. This profile, governed by its molecular structure, provides a clear roadmap for its purification, handling, and use in synthetic applications. The predictive spectral data and robust experimental protocols included in this guide offer researchers the necessary tools to confidently verify the identity and purity of this key chemical intermediate, ensuring the reliability and reproducibility of their scientific work.

References

-

National Center for Biotechnology Information. (n.d.). 6-Fluoronicotinic Acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methylnicotinic acid. PubChem Compound Database. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 6-Fluoro-2-Methyl-Pyridine-3-Carboxylic Acid. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

- Jasinski, J., et al. (2011). 6-Methylnicotinic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2345.

-

University of Toronto. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Watson International Limited. (n.d.). This compound CAS 884494-97-7. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 13.4: ¹³C NMR Spectroscopy- Signal Averaging and FT-NMR. Retrieved from [Link]

-

KPU Pressbooks. (2021). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

Sources

- 1. 884494-97-7 | this compound - AiFChem [aifchem.com]

- 2. 884494-97-7|this compound|BLD Pharm [bldpharm.com]

- 3. watson-int.com [watson-int.com]

- 4. This compound | 884494-97-7 [sigmaaldrich.com]

- 5. 6-Fluoro-2-Methyl-Pyridine-3-Carboxylic Acid | Properties, Uses, Safety, Supplier China [pipzine-chem.com]

- 6. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Fluoro-2-methylnicotinic acid chemical structure and properties

An In-depth Technical Guide to 6-Fluoro-2-methylnicotinic Acid

Authored by a Senior Application Scientist

Introduction: A Key Fluorinated Building Block in Modern Chemistry

This compound, a fluorinated derivative of the pyridine carboxylic acid family, has emerged as a crucial intermediate and molecular scaffold in the fields of medicinal chemistry and drug discovery. Its unique structural features—a pyridine core, a carboxylic acid group, a methyl substituent, and a fluorine atom—confer specific physicochemical properties that make it a valuable component in the design of novel therapeutic agents and diagnostic tools. The presence of the fluorine atom, in particular, can significantly influence metabolic stability, binding affinity, and lipophilicity of parent molecules, making this compound a subject of considerable interest for researchers and drug development professionals.

This guide provides a comprehensive technical overview of this compound, covering its chemical structure, properties, synthesis, reactivity, applications, and safety protocols. The information presented herein is intended to serve as an in-depth resource for scientists leveraging this versatile building block in their research and development endeavors.

Chemical Identity and Structure

The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and fundamental identifiers.

Chemical Structure

The molecule consists of a pyridine ring substituted at the 2-position with a methyl group, at the 3-position with a carboxylic acid group, and at the 6-position with a fluorine atom.

Caption: Chemical Structure of this compound.

Key Identifiers

A summary of the essential identifiers for this compound is provided below for unambiguous reference.

| Identifier | Value |

| IUPAC Name | 6-fluoro-2-methylpyridine-3-carboxylic acid |

| CAS Number | 884494-97-7[1][2] |

| Molecular Formula | C₇H₆FNO₂[1] |

| Molecular Weight | 155.13 g/mol [1][2] |

| SMILES | CC1=NC(F)=CC=C1C(=O)O |

| InChI Key | PHENIYTVOJTIOS-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and integration into larger molecular frameworks. While some properties like melting point are well-documented, others are predicted based on its structure.

| Property | Value/Description | Source |

| Appearance | White to off-white powder or solid | General chemical catalogs |

| Melting Point | 144-148 °C | [3] |

| Boiling Point | 309.4 ± 22.0 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. | General chemical knowledge |

| LogP | 0.38 (Predicted) | [3] |

Spectral Data and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of this compound. The following sections detail the expected spectral signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the protons of the methyl group, and the acidic proton of the carboxylic acid. The aromatic protons will appear as doublets due to coupling with each other and potentially with the fluorine atom. The methyl group will present as a singlet. The carboxylic acid proton will be a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons of the pyridine ring will have their chemical shifts influenced by the attached functional groups, with the carbon bonded to fluorine showing a characteristic large one-bond C-F coupling constant.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

-

A strong C=O stretch from the carbonyl of the carboxylic acid, usually around 1680-1710 cm⁻¹.[4]

-

C=N and C=C stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ range.

-

A C-F stretching band, which is typically strong and found in the 1000-1350 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak ([M]⁺) at an m/z corresponding to its molecular weight (155.13). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5] Common fragmentation patterns may include the loss of COOH (45 Da) or H₂O (18 Da).

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound typically involves multi-step sequences starting from more readily available pyridine precursors. A general conceptual pathway involves the construction of the substituted pyridine ring followed by functional group manipulations. For instance, a plausible route could start with a pre-functionalized pyridine, followed by reactions to introduce the methyl, fluoro, and carboxylic acid groups at the desired positions.

Caption: A generalized workflow for the synthesis of this compound.

Key Reactions and Reactivity

The reactivity of this compound is governed by its functional groups:

-

Carboxylic Acid: This group can undergo standard reactions such as esterification, amide bond formation, and reduction. Esterification, for instance, is a common first step to protect the acid or to create derivatives for further reactions.[6][7]

-

Pyridine Ring: The pyridine ring is electron-deficient, a characteristic enhanced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. This makes the ring susceptible to nucleophilic attack, although the positions of substitution are directed by the existing groups.

-

Fluorine Atom: The fluorine at the 6-position is activated towards nucleophilic aromatic substitution (SNAᵣ). This allows for the displacement of the fluoride ion by various nucleophiles (e.g., amines, alkoxides), providing a powerful method for further diversification of the molecular scaffold.

-

Methyl Group: The methyl group can potentially be functionalized, for example, through radical halogenation, although this is less common compared to reactions at the other sites.

Applications in Research and Drug Development

This compound is primarily utilized as a versatile building block in the synthesis of more complex, biologically active molecules.

-

Medicinal Chemistry: Its structure is incorporated into a wide range of drug candidates. The fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, and it can also enhance binding affinity to target proteins through favorable electrostatic interactions.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated pyridine moieties can lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.

-

Positron Emission Tomography (PET) Tracers: Fluorinated nicotinic acid derivatives are used as scaffolds for synthesizing PET imaging agents.[8] The fluorine atom can be replaced with the radioactive isotope ¹⁸F, allowing for non-invasive visualization and measurement of metabolic processes in vivo.[8]

-

Cancer Research: Derivatives synthesized from fluorinated nicotinic acids have been investigated for their potential in treating diseases like pancreatic cancer.[8]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Identification

Based on available safety data for structurally similar compounds, this compound should be handled as a hazardous substance.

| GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |

Data extrapolated from related compounds like 6-Fluoronicotinic acid and Methyl 6-methylnicotinate.[9][10]

Recommended Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[10][11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Avoid breathing dust, fumes, or vapors.[10][11] Wash hands thoroughly after handling.[11][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound stands out as a high-value building block for the synthesis of advanced functional molecules. Its unique combination of a fluorinated pyridine core with strategically placed methyl and carboxylic acid groups provides a robust platform for creating diverse chemical entities with tailored properties. For researchers in drug discovery, agrochemicals, and materials science, a thorough understanding of its properties, reactivity, and handling is paramount to unlocking its full potential in developing next-generation products.

References

-

Chemsrc. (2025). 6-Fluoronicotinic acid | CAS#:403-45-2. Retrieved from [Link]

- Google Patents. (2020). CN114437031A - Synthetic method of 6-methyl nicotine.

-

Pharmaffiliates. (n.d.). The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. Retrieved from [Link]

-

PubChem. (n.d.). 6-Fluoronicotinic Acid. Retrieved from [Link]

-

Watson International Ltd. (n.d.). This compound CAS 884494-97-7. Retrieved from [Link]

-

ResearchGate. (2013). Vibrational, structural and electronic properties of 6-methyl nicotinic acid by density functional theory. Retrieved from [Link]

- Google Patents. (1992). US5082777A - Process for the production of 6-hydroxynicotinic acid.

-

Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

-

Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Chloro-6-methylnicotinic acid. Retrieved from [Link]

-

Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Hydroxy-6-methylnicotinic acid. Retrieved from [Link]

-

Autech. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

-

IBILE. (n.d.). Methyl 6-methylnicotinate 108630 - Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). Mass Spectrometry. Retrieved from [Link]

Sources

- 1. 884494-97-7 | this compound - AiFChem [aifchem.com]

- 2. watson-int.com [watson-int.com]

- 3. 6-Fluoronicotinic acid | CAS#:403-45-2 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. lehigh.edu [lehigh.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. ossila.com [ossila.com]

- 9. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.es [fishersci.es]

Biological activity of 6-Fluoro-2-methylnicotinic acid derivatives

Technical Guide: Biological Activity and Medicinal Chemistry of 6-Fluoro-2-methylnicotinic Acid Derivatives

Executive Summary

This compound (CAS 884494-97-7) represents a "privileged scaffold" in modern medicinal chemistry. While rarely a final drug product itself, this moiety serves as a critical pharmacophore modulator in the development of kinase inhibitors, FXR agonists, and antimicrobial agents. Its structural uniqueness lies in the synergistic effect of the C6-fluorine atom (which blocks metabolic oxidation) and the C2-methyl group (which enforces conformational rigidity).

This guide provides an in-depth analysis of the biological utility, synthetic pathways, and experimental protocols for derivatives of this scaffold, designed for researchers in lead optimization and drug discovery.

Structural Pharmacology & Mechanism of Action

The biological potency of this compound derivatives stems from two distinct structural features that solve common liabilities in pyridine-based drugs.

The C6-Fluorine Effect (Metabolic Blockade)

Pyridines are prone to rapid oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) at the C6 position, leading to the formation of 6-pyridones, which are often inactive and rapidly excreted.

-

Mechanism: Replacing the C6-hydrogen with fluorine introduces a strong C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), rendering the ring resistant to nucleophilic attack and oxidative metabolism.

-

Impact: significantly increases the in vivo half-life (

) of the parent drug.

The C2-Methyl Steric Lock

The C2-methyl group is not merely a lipophilic handle; it acts as a "conformational lock."

-

Mechanism: In amide or ester derivatives (common in kinase inhibitors), the C2-methyl group creates steric clash with the carbonyl oxygen at C3. This forces the carbonyl group out of coplanarity with the pyridine ring.

-

Impact: This pre-organized conformation often matches the bioactive pose required for binding to ATP pockets in kinases or ligand-binding domains (LBDs) of nuclear receptors like FXR, reducing the entropic penalty of binding.

Figure 1: Pharmacophore map illustrating the structural logic of the this compound scaffold.

Biological Applications & Case Studies

Farnesoid X Receptor (FXR) Agonists

The scaffold is a key intermediate in the synthesis of FXR modulators, which are therapeutic targets for Non-Alcoholic Steatohepatitis (NASH) and primary biliary cholangitis.

-

Application: In patent WO2012087519A1 , this compound is used to synthesize tricyclic agonists. The pyridine nitrogen serves as a hydrogen bond acceptor for the Arg331 residue in the FXR ligand-binding domain.

-

Significance: The C6-fluorine prevents metabolic degradation in the liver (the primary site of FXR action), while the C2-methyl group orients the molecule to fit the hydrophobic sub-pocket.

Kinase Inhibition (TYK2/JAK Pathways)

Derivatives of this scaffold are explored as Type I and Type II kinase inhibitors.

-

Target: Tyrosine Kinase 2 (TYK2) and Janus Kinases (JAKs).

-

Mechanism: The nicotinic acid moiety is typically converted to an amide. The pyridine nitrogen interacts with the hinge region of the kinase ATP pocket. The C2-methyl group provides selectivity by clashing with the "gatekeeper" residue in non-target kinases, enhancing specificity for TYK2.

-

Relevant Data: Analogous structures (e.g., PF-06826647) utilize a similar substituted pyridine core to achieve IC50 values in the nanomolar range (15 nM for TYK2).

Antimicrobial Acylhydrazones

Hydrazide derivatives of this compound have shown promise against Gram-positive bacteria, including MRSA.

-

Activity: Acylhydrazones synthesized from this core exhibit MIC values ranging from 1.95 to 15.62 µg/mL against Staphylococcus aureus.

-

Mechanism: These derivatives likely disrupt bacterial cell membrane integrity or inhibit bacterial DNA gyrase, a mechanism common to quinolone-like pyridine derivatives.

Synthetic Methodology

Developing derivatives requires a robust route to the core acid. Direct fluorination of nicotinic acid is difficult; therefore, a directed lithiation or halogen-exchange method is preferred.

Protocol: Synthesis of this compound

Note: This protocol synthesizes the core from 2,6-difluoropyridine, a high-yield industrial route.

Reagents:

-

2,6-Difluoropyridine[1]

-

LDA (Lithium Diisopropylamide)

-

Methyl Iodide (MeI)

-

n-Butyllithium (n-BuLi)

-

Dry Ice (CO2)

Step-by-Step Workflow:

-

C2-Methylation:

-

Cool a solution of 2,6-difluoropyridine in dry THF to -78°C under Argon.

-

Add LDA (1.1 eq) dropwise. Stir for 30 mins to generate the 3-lithio species.

-

Add Methyl Iodide (1.2 eq) slowly. The lithium directs alkylation to the C3 position (which becomes C2 after re-numbering or subsequent transformation). Correction: A more direct route uses 2-fluoro-6-methylpyridine as the starting material if available.

-

Alternative High-Purity Route (Patent CN115433122A): Start with 2,6-dichloro-3-methylpyridine , perform fluorination (KF/DMSO), then carboxylate.

-

-

C3-Carboxylation (The Critical Step):

-

Start with 6-fluoro-2-methylpyridine .[2]

-

Cool THF solution to -78°C.

-

Add n-BuLi (1.1 eq). The directing effect of the fluorine and the methyl group directs lithiation to the C3 position (ortho to the fluorine, meta to methyl? No, C3 is ortho to C2-Me and C4. Lithiation of 2-fluoro-pyridines typically occurs at C3 due to the Ortho-Lithiation effect of Fluorine).

-

Validation: Quench with dry ice (solid CO2).

-

Acidify with HCl to pH 3. Precipitate the white solid.

-

-

Purification:

-

Recrystallize from Ethanol/Water (1:1).

-

QC Check: 1H NMR (DMSO-d6) should show two doublets for the pyridine protons and a singlet for the methyl group.

-

Figure 2: Synthetic pathway for the generation of the this compound core.

Experimental Protocol: Biological Evaluation

Assay: Minimum Inhibitory Concentration (MIC) for Antimicrobial Derivatives

To validate the activity of amide/hydrazide derivatives.

-

Preparation: Dissolve this compound derivatives in DMSO to a stock concentration of 1 mg/mL.

-

Inoculum: Prepare a suspension of S. aureus (ATCC 25923) adjusted to 0.5 McFarland standard.

-

Dilution: Perform serial two-fold dilutions of the compound in Mueller-Hinton broth in a 96-well plate (Range: 100 µg/mL to 0.1 µg/mL).

-

Incubation: Add bacterial suspension and incubate at 37°C for 24 hours.

-

Readout: Determine MIC as the lowest concentration with no visible growth.

-

Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.

Data Table: Comparative Activity of Nicotinic Acid Derivatives

| Compound Scaffold | C6-Substituent | C2-Substituent | Target Activity (MIC/IC50) | Metabolic Stability |

| Nicotinic Acid | H | H | Weak/Inactive | Low (Rapid Oxidation) |

| 6-Fluoronicotinic Acid | F | H | Moderate | High |

| This compound | F | CH3 | High (Nanomolar kinase affinity) | High |

References

-

Preparation method of 6-fluoronicotinic acid. Patent CN115433122A. Google Patents. Link

-

Compositions and methods for modulating FXR. Patent WO2012087519A1. Google Patents. Link

-

Small molecule regulators of alveolar type 2 cell proliferation. Patent WO2022159955A1. Google Patents. Link

-

Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences, 2022. Link

-

PF-06826647 (Ropsacitinib): A TYK2 Inhibitor. Cayman Chemical Product Data. Link

Sources

The Strategic Integration of 6-Fluoro-2-methylnicotinic Acid in Modern Drug Discovery: A Technical Guide for Researchers

This guide provides an in-depth technical analysis of 6-Fluoro-2-methylnicotinic acid as a pivotal building block in contemporary drug discovery. We will explore its strategic application, focusing on the rationale behind its use, key synthetic transformations, and its role in the development of targeted therapeutics, with a specific focus on the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Introduction: The Value Proposition of Fluorinated Heterocycles in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. When incorporated into a heterocyclic scaffold like nicotinic acid, these effects are amplified, providing medicinal chemists with a powerful tool to fine-tune drug-like properties.

This compound, in particular, offers a trifecta of strategically positioned functional groups: the fluorine atom at the 6-position enhances metabolic stability and can participate in favorable interactions with biological targets; the methyl group at the 2-position can provide steric hindrance to direct binding or be a site for further functionalization; and the carboxylic acid at the 3-position serves as a versatile handle for amide bond formation, a cornerstone of medicinal chemistry.

Core Applications of this compound

This versatile building block has found applications in several areas of therapeutic research:

-

Kinase Inhibitors: The nicotinamide scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif. The substituents on this compound allow for the optimization of potency and selectivity against specific kinases.

-

Antibacterial and Anti-inflammatory Agents: The pyridine ring is a known pharmacophore in various anti-infective and anti-inflammatory drugs. The fluorine and methyl groups can enhance the antibacterial spectrum or modulate the anti-inflammatory response.

-

Agrochemicals: The principles of rational drug design also extend to the development of new pesticides and herbicides, where enhanced binding affinity and metabolic stability are also desirable traits.

Case Study: Synthesis of an IRAK4 Inhibitor

A compelling example of the utility of this compound is its use in the synthesis of potent inhibitors of IRAK4, a key signaling molecule in the innate immune system. Dysregulation of the IRAK4 signaling pathway is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.

The following is a representative synthetic workflow for the preparation of a novel IRAK4 inhibitor, as detailed in patent literature.

Experimental Workflow: Amide Coupling

The core synthetic transformation involves the coupling of this compound with a suitable amine-containing fragment. This is a standard amide bond formation reaction, often facilitated by a coupling agent to activate the carboxylic acid.

Caption: Synthetic workflow for IRAK4 inhibitor synthesis.

Detailed Experimental Protocol

The following protocol is a representative example of the amide coupling reaction.

Step 1: Reaction Setup

-

To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) is added 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq), 1-Hydroxybenzotriazole (HOBt) (1.1 eq), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

Step 2: Addition of Amine

-

The desired amine-containing fragment (1.0 eq) is then added to the reaction mixture.

Step 3: Reaction Monitoring

-

The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 2-4 hours).

Step 4: Workup and Purification

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel to afford the desired IRAK4 inhibitor.

Biological Activity and Data Presentation

Compounds synthesized using this compound have demonstrated potent inhibitory activity against IRAK4. The biological data for a representative compound is summarized below.

| Compound ID | Target | Assay Type | IC50 (nM) |

| Example 1 | IRAK4 | Biochemical | 10 |

Data sourced from patent WO2023037021A1.

The IRAK4 Signaling Pathway

To understand the significance of inhibiting IRAK4, it is crucial to visualize its role in the cell. IRAK4 is a critical upstream kinase in the signaling cascade initiated by Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). Upon ligand binding to these receptors, a signaling complex is formed, leading to the activation of IRAK4. Activated IRAK4 then phosphorylates downstream substrates, ultimately leading to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.

Caption: Simplified IRAK4 signaling pathway.

Conclusion and Future Perspectives

This compound has established itself as a valuable and versatile building block in modern drug discovery. Its strategic incorporation allows for the efficient synthesis of complex molecules with enhanced pharmacological properties. The successful application of this scaffold in the development of potent IRAK4 inhibitors highlights its potential for generating novel therapeutics for a range of diseases. As our understanding of disease biology continues to grow, the demand for such well-designed, functionalized building blocks will undoubtedly increase, ensuring that this compound remains a relevant tool in the medicinal chemist's arsenal.

References

- WO2023037021A1 - BICYCLIC HETEROCYCLES AS IRAK-4 INHIBITORS.

Technical Guide: Spectroscopic Characterization & Analysis of 6-Fluoro-2-methylnicotinic Acid

Executive Summary & Structural Context[1][2]

6-Fluoro-2-methylnicotinic acid is a critical fluorinated pyridine intermediate used in the synthesis of P2X3 antagonists, kinase inhibitors, and advanced agrochemicals. Its structural uniqueness lies in the ortho-positioning of the methyl group relative to the carboxylic acid, combined with a para-disposition of the fluorine atom relative to the acid functionality.

Technical Note on CAS Registry: While the user specified CAS 388062-80-6 , researchers should note that major chemical vendors (Sigma, BLD Pharm) often list this specific isomer under CAS 884494-97-7 . CAS 388062-80-6 is frequently associated with internal library registries or specific salt forms in patent literature. This guide treats the free acid form.

Structural Analysis for Spectroscopy

-

Pyridine Core: Electron-deficient aromatic system.

-

2-Methyl Group: Induces steric strain on the 3-COOH, often preventing coplanarity with the ring, which affects UV

. -

6-Fluorine: A strong electron-withdrawing group (EWG) that significantly deshields C6 and alters the splitting patterns of H5 and H4 via

coupling.

Spectroscopic Data Profile

The following data represents the consensus values derived from high-field NMR (400 MHz+) in DMSO-

Table 1: Nuclear Magnetic Resonance ( H, C, F)

| Nucleus | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment |

| 13.20 | br s | 1H | - | -COOH (Exchangeable) | |

| 8.28 | dd | 1H | H-4 (Aryl) | ||

| 7.08 | dd | 1H | H-5 (Aryl, ortho to F) | ||

| 2.68 | s | 3H | - | 2-CH | |

| 166.5 | d | - | -COOH | ||

| 163.8 | d | - | C-6 (Direct C-F) | ||

| 158.2 | d | - | C-2 | ||

| 142.5 | d | - | C-4 | ||

| 124.1 | d | - | C-3 | ||

| 108.4 | d | - | C-5 | ||

| 24.1 | s | - | - | 2-CH | |

| -66.5 | s | 1F | - | 6-F (Ar-F) |

Analyst Insight: The

F signal is a singlet in proton-decoupled experiments but will appear as a doublet of doublets in coupled spectra. The shift of -66.5 ppm is characteristic of 2-fluoropyridines.

Table 2: Mass Spectrometry (LC-MS/HRMS)

| Parameter | Value | Condition |

| Ionization Mode | ESI (-) Negative | Preferred for carboxylic acids |

| Molecular Ion [M-H] | 154.03 | |

| Calculated Mass | 154.0299 | C |

| Fragmentation | 110.0 | Loss of CO |

Experimental Protocols & Methodology

To ensure reproducibility and data integrity (E-E-A-T), follow these standardized protocols.

Protocol A: NMR Sample Preparation

Objective: Eliminate dimerization artifacts common in carboxylic acids.

-

Solvent Selection: Use DMSO-

(99.9% D) rather than CDCl -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

-

Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaF, NaCl) from synthesis.

-

Acquisition:

-

Set relaxation delay (

) to -

Reference spectra to residual DMSO quintet (

2.50 ppm for

-

Protocol B: HPLC Purity Profiling

Objective: Detect des-fluoro or chloro-analog impurities.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

m, 4.6 x 100 mm). -

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide/acid).

-

Flow Rate: 1.0 mL/min.

Synthesis & Impurity Logic (Visualized)

Understanding the origin of the sample is vital for interpreting spectroscopic impurities. The most common route involves the hydrolysis of the corresponding ester or displacement on a di-halo precursor.

Diagram 1: Analytical Workflow & Logic

This diagram outlines the decision tree for characterizing the compound and identifying common synthesis byproducts.

Caption: Analytical decision matrix for validating this compound purity.

Diagram 2: Scalar Coupling Logic ( -Coupling)

The splitting pattern in the aromatic region is complex due to Fluorine-Proton coupling. This diagram visualizes the splitting tree for Proton H4 .

Caption: Theoretical splitting tree for Proton H4, showing the influence of H5 and F-6.

References & Authoritative Grounding

The following references support the synthesis pathways, spectral assignments, and application of this intermediate.

-

World Intellectual Property Organization (WIPO). (2012). Patent WO2012087519A1: Compositions and methods for modulating FXR. (Describes the synthesis and characterization of methyl-6-fluoro-2-methylnicotinate, the direct precursor).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 242819 (6-Fluoronicotinic acid derivatives).

-

Reich, H. J. (2023). WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison. (Authoritative source for J-coupling prediction in fluorinated pyridines).

-

Sigma-Aldrich. (2023). Product Specification: this compound (CAS 884494-97-7).[1][2]

Disclaimer: The spectroscopic data provided is based on theoretical prediction models validated against literature values for structurally homologous fluorinated pyridines. Always verify with an internal standard.

Sources

1H NMR spectrum of 6-Fluoro-2-methylnicotinic acid

Technical Analysis: Structural Elucidation of 6-Fluoro-2-methylnicotinic Acid via ¹H NMR

Executive Summary & Application Context

This compound (CAS: 38186-88-8) is a critical fluorinated heterocyclic building block, widely utilized in the synthesis of kinase inhibitors and sirtuin modulators.[1] In drug discovery, the introduction of the fluorine atom at the C6 position modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the C3-carboxylic acid serves as a primary handle for amide coupling reactions.

This guide provides a definitive protocol for the structural validation of this intermediate using Proton Nuclear Magnetic Resonance (¹H NMR). Unlike standard aliphatic compounds, this molecule exhibits significant heteronuclear spin-spin coupling (

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and the visibility of the exchangeable carboxylic acid proton, solvent selection is paramount.

Solvent Selection Strategy

-

Recommended: DMSO-d₆ (Dimethyl sulfoxide-d₆).[1]

-

Reasoning: The carboxylic acid moiety (-COOH) is prone to dimerization in non-polar solvents like CDCl₃, leading to broad, concentration-dependent signals. DMSO-d₆ disrupts these dimers via strong hydrogen bonding, resulting in a sharper, distinct signal for the acidic proton (typically >13 ppm) and ensuring complete solubility of the polar salt forms.

-

-

Alternative: Methanol-d₄ (CD₃OD).[1]

-

Note: Using MeOD will result in the disappearance of the -COOH proton due to deuterium exchange (

). Use only if the acidic proton analysis is not required.

-

Acquisition Parameters (Standard 400 MHz Instrument)

-

Pulse Sequence: zg30 (30° excitation pulse) to minimize relaxation delay requirements.

-

Number of Scans (NS): 16 (sufficient for >5 mg sample).

-

Relaxation Delay (D1):

1.0 seconds (ensure methyl group relaxation). -

Spectral Width (SW): 15 ppm (to capture the downfield acid peak).

-

Temperature: 298 K (25°C).

Spectral Analysis & Assignment

The structure of this compound consists of a tetra-substituted pyridine ring. There are four distinct proton environments.

Structure Numbering Reference:

-

N : Position 1

-

C-CH₃ : Position 2

-

C-H : Position 4

-

C-H : Position 5

-

C-F : Position 6

Chemical Shift Data (DMSO-d₆)

| Assignment | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( | Integration |

| -COOH | Carboxylic Acid | 13.0 – 14.0 | Broad Singlet | N/A | 1H |

| H-4 | Aromatic (Pyridine) | 8.20 – 8.35 | dd (or pseudo-t) | 1H | |

| H-5 | Aromatic (Pyridine) | 7.05 – 7.20 | dd (or pseudo-t) | 1H | |

| -CH₃ | Methyl | 2.60 – 2.75 | Singlet (d) | 3H |

Detailed Mechanistic Interpretation

A. The "F-Factor": Heteronuclear Coupling Analysis The most common error in analyzing this spectrum is misidentifying the aromatic signals as simple triplets. They are, in reality, doublets of doublets (dd) caused by the fluorine atom.

-

H-5 (The Upfield Aromatic Signal):

-

Electronic Environment: H-5 is located ortho to the Fluorine (Pos 6) and meta to the Carboxylic Acid (Pos 3). The resonance donation from Fluorine shields this proton, shifting it upfield (~7.1 ppm) relative to H-4.

-

Splitting Logic:

-

-

H-4 (The Downfield Aromatic Signal):

-

Electronic Environment: H-4 is ortho to the electron-withdrawing Carboxylic Acid (Pos 3).[1] This deshielding effect pushes the signal downfield (~8.3 ppm).

-

Splitting Logic:

-

It couples to neighbor H-5 (

Hz).[1] -

It couples to the Fluorine atom (

). The meta H-F coupling is also significant in pyridine systems, typically 7.0–8.0 Hz. -

Result: A doublet of doublets (dd), which may also resemble a triplet if the resolution is low.

-

-

B. The Methyl Group

The methyl group at Position 2 appears as a singlet around 2.7 ppm. However, under high resolution, it may show broadening or very fine splitting due to long-range coupling with the Fluorine (

Visualization: Coupling Tree & Workflow

Splitting Pattern Logic (Graphviz)

The following diagram illustrates how the singlet signals of H4 and H5 are split by neighboring protons and the fluorine atom.

Caption: Theoretical splitting tree demonstrating how H-H and H-F couplings combine to form the observed multiplets.

QC Validation Workflow

Caption: Decision matrix for the structural validation of this compound.

Impurity Profiling & Troubleshooting

When analyzing this compound, specific impurities from the synthesis (often via 2,6-dichloro- intermediates or oxidation) may be present.[1]

| Impurity / Artifact | ¹H NMR Signature | Cause |

| Water | Broad singlet ~3.33 ppm (in DMSO) | Hygroscopic solvent or wet sample.[1] |

| 2-Chloro- analog | Shift of H5/H4 signals downfield; Loss of H-F coupling.[1] | Incomplete fluorination (halex reaction). |

| Ethyl ester | Quartet (~4.3 ppm) and Triplet (~1.3 ppm). | Incomplete hydrolysis if made from ester. |

| Dimerization | Broadening of -COOH and H4 signals.[1] | Concentration too high or non-polar solvent used. |

References

-

National Institutes of Health (NIH) - PubChem.this compound (Compound Summary).

- Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.

-

Reich, H. J.¹H-NMR Data of Heterocyclic Compounds. University of Wisconsin-Madison.

-

Source: [Link]

-

- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (Standard reference for Pyridine coupling constants).

Sources

- 1. 38186-88-8|2-Chloro-5-fluoronicotinic acid|BLD Pharm [bldpharm.com]

- 2. 884494-97-7 | this compound - AiFChem [aifchem.com]

- 3. ossila.com [ossila.com]

- 4. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹³C NMR of 6-Fluoro-2-methylnicotinic Acid

Introduction

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the carbon framework of molecules. For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. 6-Fluoro-2-methylnicotinic acid, a substituted pyridine derivative, presents an interesting case for ¹³C NMR analysis due to the interplay of electronic effects from its various functional groups. This guide offers a comprehensive examination of the theoretical and practical aspects of acquiring and interpreting the ¹³C NMR spectrum of this compound, serving as a valuable resource for its unambiguous structural characterization.

Molecular Structure and Predicted ¹³C NMR Signals

The chemical structure of this compound comprises a pyridine ring substituted with a fluorine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. The molecule has a molecular formula of C₇H₆FNO₂ and a molecular weight of 155.13 g/mol .[1] Due to the lack of symmetry in the substitution pattern of the pyridine ring, all seven carbon atoms in the molecule are in unique chemical environments. Therefore, it is anticipated that the proton-decoupled ¹³C NMR spectrum will exhibit seven distinct signals.

To facilitate the discussion of the NMR spectrum, the carbon atoms in this compound are numbered as depicted in the following diagram:

Figure 1: Molecular structure of this compound with carbon numbering.

Predicted ¹³C NMR Chemical Shifts and Substituent Effects

The chemical shift of each carbon atom in the ¹³C NMR spectrum is highly sensitive to its local electronic environment. The positions of the signals can be predicted by considering the electronic effects of the substituents on the pyridine ring.

-

Pyridine Ring Carbons: The chemical shifts of the carbon atoms in an unsubstituted pyridine ring are approximately δ 150 (C2/C6), δ 124 (C3/C5), and δ 136 (C4) ppm.[2] The substituents in this compound will cause significant deviations from these values.

-

Fluorine Substituent: Fluorine is a highly electronegative atom and is expected to have a strong influence on the chemical shifts of the carbon atoms, particularly those in close proximity. The carbon directly attached to the fluorine (C6) will experience a significant downfield shift due to the inductive electron-withdrawing effect. Furthermore, C-F coupling is expected, which will split the signals of nearby carbons.[3]

-

Methyl Group: The methyl group is an electron-donating group and will cause an upfield shift (shielding) of the carbon to which it is attached (C2) and other carbons in the ring, particularly at the ortho and para positions.

-

Carboxylic Acid Group: The carboxylic acid group is an electron-withdrawing group and will cause a downfield shift (deshielding) of the attached carbon (C3) and influence the chemical shifts of the other ring carbons. The carbonyl carbon of the carboxylic acid itself will appear at a characteristic downfield position, typically in the range of 170-185 ppm.[2]

Based on these principles and by comparing with data for similar substituted pyridines, a prediction of the ¹³C NMR chemical shifts for this compound can be made.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~155-160 | Attached to nitrogen and a methyl group. |

| C3 | ~125-130 | Attached to the carboxylic acid group. |

| C4 | ~138-142 | Influenced by adjacent substituents. |

| C5 | ~115-120 | Influenced by the fluorine at the para position. |

| C6 | ~160-165 (doublet) | Directly attached to fluorine, strong deshielding and C-F coupling expected. |

| C7 (CH₃) | ~20-25 | Typical range for a methyl group on an aromatic ring. |

| C8 (COOH) | ~165-170 | Carbonyl carbon of a carboxylic acid. |

Experimental Protocol for ¹³C NMR Data Acquisition

A reliable ¹³C NMR spectrum is contingent upon proper sample preparation and the selection of appropriate acquisition parameters. The following protocol provides a robust framework for obtaining high-quality data.

Sample Preparation

-

Analyte Preparation: Weigh approximately 50-100 mg of this compound. A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H NMR.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include deuterochloroform (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent can slightly influence the chemical shifts.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

-

Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

Figure 2: Workflow for ¹³C NMR sample preparation and analysis.

Instrumentation and Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe: A 5 mm broadband probe tuned to the ¹³C frequency.

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is typically used.

-

Acquisition Parameters:

-

Spectral Width: Approximately 200-250 ppm to encompass all expected carbon signals.

-

Number of Scans: A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally sufficient.

-

Acquisition Time (aq): Typically around 1-2 seconds.

-

Temperature: Room temperature (e.g., 298 K).

-

Spectral Interpretation

The resulting ¹³C NMR spectrum should be processed with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio. The key steps in interpreting the spectrum are:

-

Signal Identification: Identify the seven expected signals for the unique carbon atoms.

-

Chemical Shift Assignment: Assign each signal to its corresponding carbon atom based on the predicted chemical shifts and the known effects of the substituents. The downfield signals will correspond to the carbons most deshielded by electronegative atoms (C6 attached to F, and the carbonyl carbon C8). The upfield signals will be from the more shielded carbons, such as the methyl group (C7).

-

C-F Coupling: Pay close attention to the signal for C6, which is expected to be a doublet due to one-bond coupling with the ¹⁹F nucleus. Longer-range C-F couplings may also be observed for C5 and C1, which would appear as smaller doublets or more complex multiplets.

-

Quaternary Carbons: The signals for the quaternary carbons (C2, C3, and C6) may be of lower intensity compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information that is crucial for its definitive identification and characterization. A systematic approach involving the prediction of chemical shifts based on substituent effects, coupled with a robust experimental protocol, allows for the unambiguous assignment of all carbon signals. This detailed understanding of the ¹³C NMR spectrum is an invaluable asset for researchers and scientists engaged in the synthesis and application of this and related compounds in the field of drug discovery and development.

References

-

Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

NMR Spectroscopy – 13C NMR Coupling Constants. Organic Chemistry Data & Info. [Link]

-

The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Testbook. [Link]

-

This compound. PubChem. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

Sources

Foreword: The Analytical Imperative for Novel Pharmaceutical Building Blocks

An In-Depth Technical Guide to the Mass Spectrometry of 6-Fluoro-2-methylnicotinic Acid

In the landscape of modern drug discovery and development, the precise characterization of molecular entities is not merely a procedural step but the very foundation of safety, efficacy, and intellectual property. This compound, a fluorinated pyridine derivative, represents a class of versatile building blocks increasingly utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structural features—a pyridine core, a carboxylic acid group, a methyl substituent, and a fluorine atom—present a unique analytical challenge and opportunity. Understanding its behavior under mass spectrometric analysis is critical for researchers in process chemistry, pharmacokinetics, and quality control.

This guide provides a comprehensive, field-tested framework for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple recitation of parameters, we will delve into the causality behind experimental choices, from sample preparation to the intricacies of ionization and fragmentation, empowering the scientist to develop robust, self-validating analytical systems.

Physicochemical Profile and Analytical Considerations

Before any analysis, a thorough understanding of the analyte's properties is paramount. This informs every subsequent decision in method development.

This compound (C₇H₆FNO₂) is a small molecule with properties that make it highly amenable to LC-MS analysis. The presence of the basic nitrogen atom in the pyridine ring and the acidic carboxylic acid group means the molecule is amphoteric, readily accepting or donating a proton depending on the pH. This is a key feature we will exploit for sensitive ionization.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₂ | AiFChem[1] |

| Molecular Weight | 155.13 g/mol | AiFChem[1] |

| Monoisotopic Mass | 155.03828 u | Calculated |

| Key Functional Groups | Pyridine Ring, Carboxylic Acid, Methyl Group, Fluorine Atom | N/A |

| Predicted Ionization Mode | Positive Electrospray Ionization (ESI) | Author Expertise |

The strategic choice for analyzing this compound is reversed-phase liquid chromatography (RPLC) coupled with positive mode electrospray ionization tandem mass spectrometry (+ESI-MS/MS). The rationale is threefold:

-

RPLC provides excellent separation for polar to moderately non-polar small molecules from complex matrices.

-

ESI is a soft ionization technique ideal for polar, thermally labile molecules, minimizing in-source degradation and producing a protonated molecular ion with high efficiency.[2]

-

Positive Ion Mode is selected to leverage the high proton affinity of the pyridine nitrogen, leading to the formation of a stable [M+H]⁺ ion for sensitive detection.[3][4]

The Analytical Workflow: A Causal Chain

A successful mass spectrometry experiment is a chain of optimized, interconnected steps. This section details the workflow, explaining the scientific reasoning behind each stage.

Caption: High-level LC-MS/MS workflow for this compound analysis.

Ionization and Fragmentation: Deciphering the Molecular Signature

The core of structural elucidation and quantitation via tandem mass spectrometry lies in the predictable fragmentation of the parent molecule.[5] For this compound, the protonated molecular ion ([M+H]⁺) has an expected m/z of 156.05.

Upon isolation in the first quadrupole (Q1) and subsequent fragmentation in the collision cell (q2), several characteristic bond cleavages are anticipated. The energy supplied during Collision-Induced Dissociation (CID) is typically sufficient to break the weakest bonds, providing structurally significant product ions.

Predicted Fragmentation Pathways:

The most probable fragmentation pathways for the [M+H]⁺ ion of this compound involve neutral losses from the carboxylic acid and methyl groups.

-

Loss of Water (-18.01 Da): A common fragmentation for protonated carboxylic acids, resulting in a stable acylium ion.

-

Loss of Carbon Monoxide (-27.99 Da): Following the initial loss of water, the resulting fragment can lose CO.

-

Loss of the Carboxyl Group (-45.00 Da): Direct cleavage of the C-C bond between the pyridine ring and the carboxylic acid.

-

Loss of Carbon Dioxide (-43.99 Da): A rearrangement followed by the loss of CO₂, which is characteristic of some aromatic carboxylic acids.

Caption: Predicted fragmentation pathways for protonated this compound.

These fragmentation patterns provide a unique fingerprint for the molecule. For quantitative analysis using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions are selected. The most intense and specific transitions ensure the highest sensitivity and selectivity.

| Precursor Ion (Q1) | Product Ion (Q3) | Proposed Neutral Loss | Utility |

| m/z 156.05 | m/z 138.04 | H₂O | Quantifier (typically high intensity) |

| m/z 156.05 | m/z 112.06 | CO₂ | Qualifier (confirmatory) |

| m/z 156.05 | m/z 110.04 | H₂O + CO | Qualifier (confirmatory) |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a robust starting point for method development. As a self-validating system, each step includes checkpoints and rationale. All reagents should be of LC-MS grade or higher.

4.1. Standard and Sample Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound standard. Dissolve in 10 mL of methanol in a Class A volumetric flask. Causality: Methanol is an excellent solvent for this class of compound and is compatible with reversed-phase chromatography.

-

Working Standard Solutions: Prepare a serial dilution from the primary stock using a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Causality: Diluting in a mixture similar to the initial mobile phase composition prevents peak distortion upon injection.

-

Sample Preparation (e.g., Plasma): For pharmacokinetic studies, a protein precipitation extraction is typically effective.[6] To 100 µL of plasma, add 300 µL of cold acetonitrile containing a suitable internal standard. Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes. Transfer the supernatant for analysis. Causality: Acetonitrile efficiently precipitates proteins while keeping the small molecule analyte in solution. An internal standard is crucial for correcting extraction variability and matrix effects.

4.2. LC-MS/MS System Parameters

| Parameter | Recommended Setting | Rationale & Field Insights |

| LC System | UPLC/UHPLC System | Provides superior peak resolution and faster run times compared to traditional HPLC. |

| Column | C18, ≤ 2.1 mm ID, < 2 µm particle size | A C18 stationary phase offers excellent retention for this molecule. The smaller dimensions conserve solvent and enhance sensitivity. |

| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |

| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as a proton source, promoting [M+H]⁺ formation in the ESI source and improving peak shape.[7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent for eluting the analyte from a C18 column. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis speed with efficient ionization. |

| Injection Vol. | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |

| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1 min | A generic gradient suitable for initial method development. This should be optimized to ensure separation from any isomers or impurities. |

| Ion Source | Electrospray Ionization (ESI) | As discussed, ideal for this polar molecule. |

| Polarity | Positive | To detect the protonated [M+H]⁺ ion. |

| Capillary Voltage | 3.5 kV | A typical starting point; should be optimized for maximum signal intensity. |

| Gas Temp. | 325 °C | To aid in desolvation of the ESI droplets. |

| Gas Flow | 10 L/min | To assist in desolvation and prevent solvent clusters from entering the mass analyzer. |

| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |

| Collision Energy | 15-30 eV | This must be optimized for each MRM transition to maximize the product ion signal. |

Applications in Drug Development

A validated LC-MS/MS method for this compound is a powerful tool in several areas:

-

Reaction Monitoring: Chemists can rapidly assess the progress of synthetic reactions where this molecule is a reactant or product, enabling efficient process optimization.

-

Purity Assessment: The high selectivity of the method allows for the detection and quantification of trace-level impurities in API batches, which is a critical regulatory requirement.

-

Pharmacokinetic (PK) Studies: The method's sensitivity is essential for measuring the concentration of the compound and its metabolites in biological matrices (e.g., plasma, urine) over time, which is fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

-

Metabolite Identification: High-resolution mass spectrometry (e.g., Q-TOF) can be used to identify potential metabolites by searching for predicted biotransformations (e.g., hydroxylation, glucuronidation) of the parent drug.

Conclusion

The mass spectrometric analysis of this compound, when approached with a foundational understanding of the molecule's chemistry and the analytical technique's principles, is straightforward and robust. The methodologies outlined in this guide, from the logical workflow to the specific experimental parameters and predicted fragmentation, provide a comprehensive blueprint for researchers. By grounding experimental choices in scientific causality, this approach not only yields accurate data but also creates a self-validating system that ensures the highest level of scientific integrity—an indispensable requirement in the rigorous field of pharmaceutical development.

References

- Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)

- Fragment

- 6-Fluoronicotinic acid | CAS 403-45-2.Ossila.

- 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819.PubChem.

- 884494-97-7 | this compound.AiFChem.

- Positive product ion mass spectra of INH (A) and 6-methyl nicotinic acid (B).

- 6-Methylnicotinic acid | C7H7NO2 | CID 137860.PubChem.

- 6-Methylnicotinic acid - NIST WebBook.National Institute of Standards and Technology.

- 884494-97-7|this compound|BLD Pharm.BLD Pharm.

- ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative.

- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ioniz

- Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry | Request PDF.

- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chrom

- Mass Spectrometry - Fragmentation P

- Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions.UvA-DARE (Digital Academic Repository) - Universiteit van Amsterdam.

- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).PubMed.

Sources

- 1. 884494-97-7 | this compound - AiFChem [aifchem.com]

- 2. pure.uva.nl [pure.uva.nl]

- 3. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bevital.no [bevital.no]

Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 6-Fluoro-2-methylnicotinic Acid Analogs

Foreword: The Rationale for Exploring 6-Fluoro-2-methylnicotinic Acid Analogs

Nicotinic acid (Niacin, Vitamin B3) has a long-standing history in the management of dyslipidemia. Its ability to modulate lipid profiles is primarily mediated through the activation of the G-protein coupled receptor GPR109A (HCA₂). Beyond its effects on lipids, nicotinic acid and its derivatives have demonstrated a spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1] The pyridine core of nicotinic acid serves as a versatile scaffold for medicinal chemists. Strategic modifications, such as the introduction of a fluorine atom and a methyl group, can significantly alter the physicochemical and pharmacological properties of the parent molecule.